1-(4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidine-4-carboxamide is a complex organic compound featuring a pyrimidine ring substituted with a pyrrolidine group, a nitro group, and a piperidine carboxamide moiety
Preparation Methods
The synthesis of 1-(4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-keto acids.
Substitution Reactions:
Formation of Piperidine Carboxamide: The final step involves the formation of the piperidine carboxamide moiety through an amide coupling reaction.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
1-(4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and electrophiles or nucleophiles for substitution reactions.
Scientific Research Applications
1-(4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group and pyrrolidine moiety may play crucial roles in binding to these targets, influencing the compound’s biological activity . The exact pathways and molecular targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar compounds to 1-(4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidine-4-carboxamide include:
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, which are known for their biological activity.
Pyrimidine Derivatives: Compounds with a pyrimidine core, which are widely used in medicinal chemistry.
Nitro Compounds: Compounds containing a nitro group, which are often studied for their reactivity and biological effects.
Properties
IUPAC Name |
1-(4-methyl-5-nitro-6-pyrrolidin-1-ylpyrimidin-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O3/c1-10-12(21(23)24)14(19-6-2-3-7-19)18-15(17-10)20-8-4-11(5-9-20)13(16)22/h11H,2-9H2,1H3,(H2,16,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSQRAHEJBMMGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCC(CC2)C(=O)N)N3CCCC3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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